
Qrlfqvkgrr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Qrlfqvkgrr is synthesized by conjugating rhodamine B to the decapeptide sequence this compound. The synthesis involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support. The rhodamine B is then attached to the N-terminus of the peptide through a coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization to obtain the final product as a pinkish-red lyophilized solid .
Analyse Chemischer Reaktionen
Types of Reactions
Qrlfqvkgrr undergoes various chemical reactions, including:
Binding Reactions: It specifically binds to polyphosphoinositides such as phosphatidylinositol 4,5-bisphosphate.
Fluorescence Reactions: The fluorescence intensity of this compound decreases upon binding to phosphatidylinositol 4,5-bisphosphate and lysophosphatidic acid.
Common Reagents and Conditions
Reagents: Rhodamine B, amino acids for peptide synthesis, coupling agents (e.g., HBTU, HATU), and solvents (e.g., DMF, DCM).
Major Products Formed
The major product formed from the synthesis of this compound is the rhodamine-B-labeled decapeptide itself. No significant by-products are reported under optimized reaction conditions .
Wissenschaftliche Forschungsanwendungen
Qrlfqvkgrr has a wide range of scientific research applications, including:
Cell Biology: It is used as a fluorescent probe for the cellular localization and stabilization of polyphosphoinositides.
Antibacterial Research: This compound exhibits antibacterial activity against gram-positive and gram-negative bacteria.
Actin Filament Disruption: It transiently disrupts actin filaments, which are essential for cell morphology and motility.
Platelet Activation: This compound activates platelets without significantly affecting intracellular calcium influx.
Wirkmechanismus
Qrlfqvkgrr exerts its effects by binding to polyphosphoinositides with high affinity. This binding leads to a reduction in fluorescence intensity, which can be used to monitor the localization and dynamics of these lipids in cells . Additionally, this compound disrupts actin filaments by interacting with the phosphatidylinositol 4,5-bisphosphate binding site of gelsolin .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cathelicidin LL37: An antimicrobial peptide with broad-spectrum activity.
Magainin II: Another antimicrobial peptide known for its effectiveness against various pathogens.
Melittin: A peptide with potent antimicrobial properties derived from bee venom.
Uniqueness of Qrlfqvkgrr
This compound is unique due to its specific binding to polyphosphoinositides and its ability to act as a fluorescent probe. Unlike other antimicrobial peptides, this compound’s antibacterial activity is linked to its rhodamine B conjugation, which enhances its interaction with bacterial membranes .
Eigenschaften
Molekularformel |
C84H127ClN24O15 |
|---|---|
Molekulargewicht |
1748.5 g/mol |
IUPAC-Name |
2-[[2-[[2-[[6-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[3,6-bis(diethylamino)xanthen-10-ium-9-yl]benzoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid;chloride |
InChI |
InChI=1S/C84H126N24O15.ClH/c1-9-107(10-2)51-31-33-55-65(45-51)123-66-46-52(108(11-3)12-4)32-34-56(66)70(55)53-25-16-17-26-54(53)72(112)99-60(35-37-67(86)109)76(116)100-59(29-21-41-95-83(90)91)75(115)104-63(43-48(5)6)78(118)105-64(44-50-23-14-13-15-24-50)79(119)101-61(36-38-68(87)110)77(117)106-71(49(7)8)80(120)102-57(27-18-19-39-85)73(113)97-47-69(111)98-58(28-20-40-94-82(88)89)74(114)103-62(81(121)122)30-22-42-96-84(92)93;/h13-17,23-26,31-34,45-46,48-49,57-64,71H,9-12,18-22,27-30,35-44,47,85H2,1-8H3,(H26-,86,87,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,109,110,111,112,113,114,115,116,117,118,119,120,121,122);1H |
InChI-Schlüssel |
XKUIQFSLYNIFAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(CC)CC)C4=CC=CC=C4C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



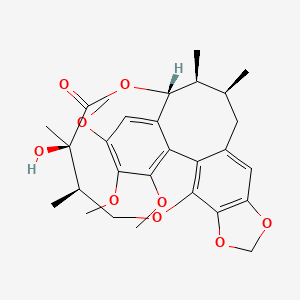
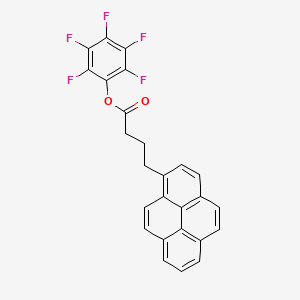

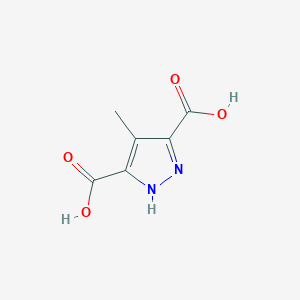
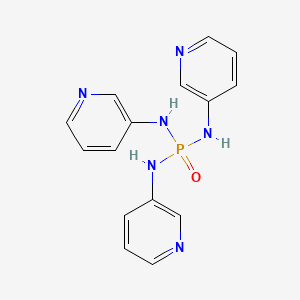
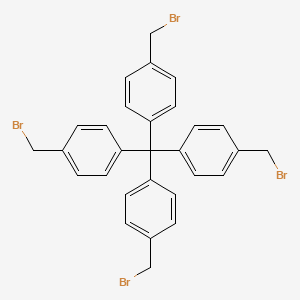
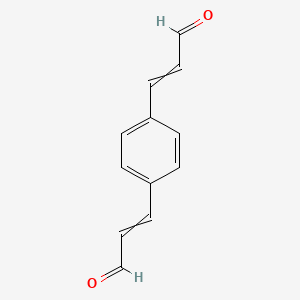
![5-[1-(cyclopropylmethyl)-5-[(1R,5S)-3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B11927553.png)
![undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11927557.png)
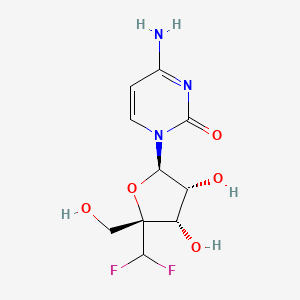


![2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride](/img/structure/B11927580.png)
